3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives It features a morpholine ring, a diphenyl group, and a pyrrole carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrole ring is replaced by morpholine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrrole derivative with an appropriate amine and a coupling reagent such as carbodiimide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Amines.
Substitution: Various substituted pyrrole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It can be used in the synthesis of conductive polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving pyrrole derivatives.
Industry:
Polymer Industry: The compound can be used in the synthesis of specialty polymers with unique properties.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The morpholine and pyrrole groups can interact with the active sites of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound also contains a morpholine ring and has shown antitumor activity.
2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds have exhibited anticonvulsive and cholinolytic activities.
Uniqueness: 3-(Morpholin-4-yl)-N,4-diphenyl-1H-pyrrole-2-carboxamide is unique due to its combination of a morpholine ring, diphenyl groups, and a pyrrole carboxamide structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
135548-47-9 |
---|---|
Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-morpholin-4-yl-N,4-diphenyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c25-21(23-17-9-5-2-6-10-17)19-20(24-11-13-26-14-12-24)18(15-22-19)16-7-3-1-4-8-16/h1-10,15,22H,11-14H2,(H,23,25) |
InChI Key |
PGAAMVDRYANPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(NC=C2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.